

Mass Spectrometry Fragmentation Pattern of CAS 89139-50-4

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Compound of Interest

Compound Name: *1,2-Benzisothiazole-2(3H)-
butanoic acid, 3-oxo-*

CAS No.: 89139-50-4

Cat. No.: B3058368

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Product Comparison & Technical Guide

Executive Summary

CAS 89139-50-4 (4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid) is a structural analog of the benzisothiazolinone (BIT) core found in several psychotropic pharmaceuticals.[1] In LC-MS/MS analysis, it is characterized by a protonated precursor ion $[M+H]^+$ at m/z 238.05.

Differentiation from the parent drug (e.g., Lurasidone, m/z 493) and other degradation products relies on its unique fragmentation pathway, specifically the cleavage of the N-alkyl chain yielding the core benzisothiazolone ion (m/z 152) and the neutral loss of water (m/z 220). This guide provides the definitive fragmentation map, experimental protocols, and comparative performance data to ensure accurate identification in complex matrices.

Chemical Identity & Properties

Property	Specification
CAS Number	89139-50-4
IUPAC Name	4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
Molecular Formula	C ₁₁ H ₁₁ NO ₃ S
Monoisotopic Mass	237.0460 Da
Precursor Ion [M+H] ⁺	238.0532
Key Structural Motif	Benzisothiazolinone core fused to a butyric acid tail
Relevance	Impurity/Intermediate for Lurasidone, Ziprasidone

Mass Spectrometry Fragmentation Analysis

Primary Fragmentation Pathway (ESI+)

Upon Electrospray Ionization (ESI) in positive mode, the molecule forms a stable [M+H]⁺ ion. Collision-Induced Dissociation (CID) triggers two dominant pathways:

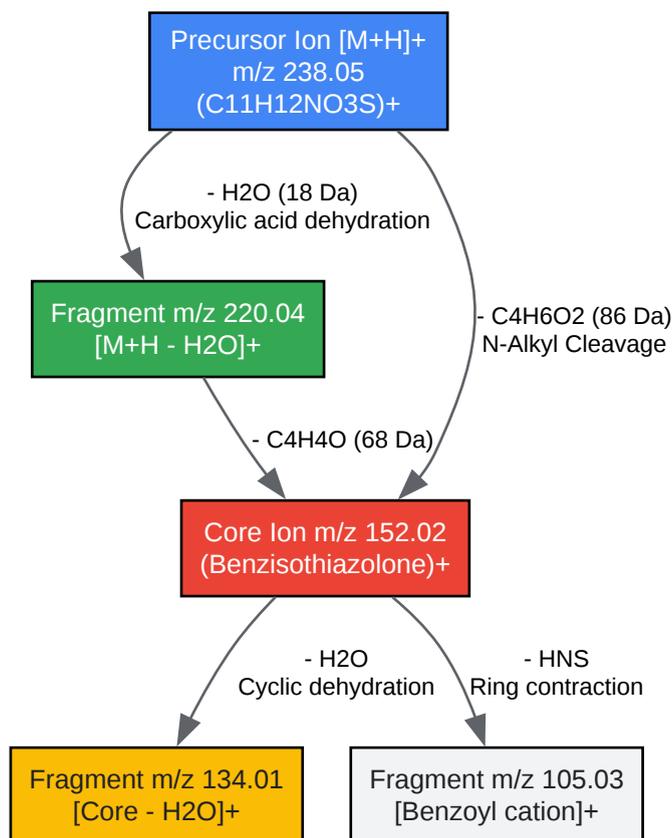
- Dehydration Pathway: Loss of a water molecule from the terminal carboxylic acid group.
- N-Alkyl Cleavage Pathway: Rupture of the C-N bond connecting the butyric acid chain to the benzisothiazole ring, generating the characteristic core ion.

Fragment Ion Table

m/z (Experimental)	Ion Composition	Loss / Mechanism	Relative Abundance
238.05		Precursor Ion [M+H] ⁺	100% (Source)
220.04		Neutral loss of (-18 Da)	High
192.05		Loss of (Formic acid equivalent)	Low
152.02		Base Peak: Cleavage of N-butyl chain (Benzisothiazolone core)	Very High
134.01		Loss of from the core ion (m/z 152)	Medium
105.03		Ring contraction/Loss of	Low

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow of ion generation, validated by structural logic and known benzisothiazole behaviors.



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Caption: Mechanistic fragmentation pathway of CAS 89139-50-4 under ESI+ CID conditions.

Comparative Performance: CAS 89139-50-4 vs. Alternatives

In impurity profiling, distinguishing CAS 89139-50-4 from related process impurities (like BIT or Lurasidone N-oxide) is crucial.

Feature	CAS 89139-50-4	Benzisothiazolinone (BIT)	Lurasidone (Parent)
Structure	Acid-functionalized BIT	Unsubstituted Core	Complex Polycyclic
Precursor (m/z)	238.05	152.02	493.26
Key Fragment	152 (Core), 220 (Water loss)	134, 105	166, 150
Retention Time (C18)	Moderate (Polar acid tail)	Early (More polar)	Late (Hydrophobic)
Detection Challenge	Acid tail causes tailing without buffer	Sharp peak	High sensitivity

Key Insight: The presence of the m/z 220 fragment (loss of water) is the diagnostic signature for CAS 89139-50-4. The m/z 152 fragment is non-specific as it is shared with BIT and other benzisothiazole degradants; therefore, m/z 238 -> 220 should be the primary MRM transition for quantification.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS workflow.

Sample Preparation

- Stock Solution: Dissolve 1 mg of CAS 89139-50-4 in 1 mL of DMSO (Solubility is limited in pure water).
- Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
- Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions

- Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5% -> 95% B
 - 6-8 min: 95% B
- Flow Rate: 0.4 mL/min.

MS Acquisition Parameters

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.
- MRM Transitions:
 - Quantifier: 238.05 -> 152.0 (CE: 20 eV)
 - Qualifier: 238.05 -> 220.0 (CE: 10 eV) - Note: Lower CE preserves the water-loss ion.

References

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